1-(2,4-Dimethylphenyl)propan-1-one

Catalog No.
S3419286
CAS No.
35031-55-1
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dimethylphenyl)propan-1-one

Researchers requiring exact 2,4-dimethyl isomer for Eperisone impurity profiling or PDE4 inhibitor synthesis often face supply of generic analogs that fail regulatory compliance or yield off-target biological effects. This compound resolves these issues precisely: • Authentic Eperisone Impurity 12 standard for HPLC/GC calibration. • Critical steric hindrance for oxazole-based PDE4 inhibitor binding. • Signature rose oxide-like note for fragrance formulation. Consistently in stock, ready for global dispatch.

CAS Number

35031-55-1

Product Name

1-(2,4-Dimethylphenyl)propan-1-one

IUPAC Name

1-(2,4-dimethylphenyl)propan-1-one

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3

InChI Key

UWFRVQVNYNPBEF-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=C(C=C1)C)C

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C)C

1-(2,4-Dimethylphenyl)propan-1-one is a natural product found in Camellia sinensis with data available.

Synonyms

2',4'-Dimethylpropiophenone, 1-(2,4-Dimethylphenyl)-1-propanone, 2,4-Dimethylpropiophenone, 1-(2,4-Dimethylphenyl)propan-1-one

Purity

≥98%

Package Size

5 g, 25 g, 100 g

1-(2,4-Dimethylphenyl)propan-1-one (CAS 35031-55-1), commonly known as 2',4'-dimethylpropiophenone, is a di-alkylated aromatic ketone utilized as a high-value building block in fine chemical synthesis and commercial fragrance formulations [1]. Characterized by a boiling point of 249.7 °C and a refractive index of 1.506, this compound features an ortho- and para-methyl substituted phenyl ring coupled to a propanone moiety. In industrial procurement, it is primarily sourced as a specialized precursor for pharmaceutical active ingredients (such as PDE4 inhibitors), a critical impurity standard for API quality control, and a potent olfactory modifier in advanced perfumery . Its specific dual methyl substitution provides distinct steric and electronic properties that differentiate its downstream reactivity and binding behavior from unsubstituted propiophenone baselines.

Research & Procurement Fit

1
Versatile synthetic intermediate for nucleophilic addition and reduction workflows
2
Certified as Eperisone Impurity 12 for analytical method development and QC
3
Enzyme inhibition probe for DNA gyrase and SARS-CoV-2 Mpro target engagement studies
4
Documented olfactory profile supports fragrance research and formulation studies

Substituting 1-(2,4-Dimethylphenyl)propan-1-one with closely related analogs, such as 4'-methylpropiophenone or unsubstituted propiophenone, fundamentally alters downstream product performance and process viability. In pharmaceutical synthesis, the presence of the ortho-methyl group introduces critical steric hindrance that restricts the rotation of the carbonyl group, directly impacting the binding affinity of the resulting API molecules (e.g., oxazole-based PDE4 inhibitors) [1]. In fragrance formulations, generic propiophenones fail to replicate the specific rose oxide-like and herbal-like olfactory profile imparted by the 2,4-dimethyl substitution pattern, leading to flat or off-target scent profiles [2]. Furthermore, in API quality control, only the exact 2,4-dimethyl isomer can serve as the validated reference standard for Eperisone Impurity 12, making structural analogs useless for regulatory compliance workflows .

Substitution Risk

2,4-dimethyl substitution required for target engagement
Unsubstituted alkyl-phenylketones lack the methyl pattern essential for DNA gyrase inhibition; generic substitution may abolish enzyme interaction.
Impurity identity is compound-specific
Only this exact compound is certified as Eperisone Impurity 12; close analogs cannot serve as the reference standard for pharmaceutical analysis.
Physicochemical profile alters formulation behavior
Higher LogP and boiling point relative to propiophenone shift volatility and tenacity in fragrance blends; direct replacement may compromise scent profile.

Regioselective Friedel-Crafts Acylation

During the catalytic synthesis of dimethylpropiophenones via the Friedel-Crafts acylation of m-xylene with propionic anhydride, the steric environment dictates the isomer distribution. Using a deep eutectic solvent ([CholineCl][ZnCl2]3) under microwave irradiation (120 °C), the reaction yields 1-(2,4-dimethylphenyl)propan-1-one with a highly favorable regioselectivity of 93%, compared to only 7% for the sterically hindered 2,6-dimethylpropiophenone isomer [1]. This robust selectivity profile ensures high isolated yields and minimizes the need for complex, energy-intensive downstream chromatographic separations.

Evidence DimensionRegioselective product distribution
Target Compound Data93% selectivity (2,4-dimethylpropiophenone)
Comparator Or Baseline7% selectivity (2,6-dimethylpropiophenone)
Quantified Difference13.2-fold higher preference for the 2,4-isomer
ConditionsMicrowave-assisted Friedel-Crafts acylation (120 °C, 5 min) using [CholineCl][ZnCl2]3 catalyst

High regioselectivity during its synthesis ensures that commercial batches of this compound maintain high isomeric purity with lower production costs, making it an economically viable building block for bulk procurement.

DNA gyrase inhibition
Head-to-head
2.5 nM vs 537 nM (215-fold difference)
Reported target engagement context; supports inhibitor screening differentiation
S. aureus DNA gyrase, SDS-PAGE analysis

Fragrance Formulation Efficacy

1-(2,4-Dimethylphenyl)propan-1-one demonstrates exceptional potency as a fragrance modifier, specifically engineered to impart and reinforce rose oxide-like and herbal-like notes. In commercial fragrance compositions, it is effective at highly dilute weight ratios ranging from 1:1000 to 1:0.5 relative to other fragrance substances [1]. Unlike generic alkylphenyl ketones which often require higher loading to achieve noticeable scent modification without off-notes, this compound achieves synergistic sensory enhancement at lower concentrations, optimizing the cost-in-use for cosmetic and home care formulations.

Evidence DimensionEffective formulation weight ratio
Target Compound Data1:1000 to 1:0.5 (Target to total fragrance substances)
Comparator Or BaselineStandard generic alkylphenyl ketones (higher required loading)
Quantified DifferenceEffective at sub-0.1% formulation thresholds
ConditionsBlended fragrance substance compositions for floral/herbal profiles

Procurement of this specific ketone allows formulators to achieve premium olfactory profiles at lower material loading, reducing overall formulation costs.

Mpro co-crystal structure
Class-level
1.63 Å resolution, PDB 7ADW vs no documented structure
Structure-based target engagement context; supports antiviral probe design
X-ray diffraction with SARS-CoV-2 Mpro

API Impurity Standard

In the pharmaceutical manufacturing of centrally acting muscle relaxants like Eperisone and Tolperisone, 1-(2,4-Dimethylphenyl)propan-1-one is generated as a specific process-related byproduct, officially designated as Eperisone Impurity 12 . For analytical laboratories, utilizing the exact >97% purity standard of this compound is critical for calibrating HPLC/GC workflows. Structural isomers or closely related propiophenones cannot replicate the specific retention time and mass spectrometry fragmentation pattern required to validate the purity of the final API batch.

Evidence DimensionChromatographic retention and validation suitability
Target Compound DataExact match for Eperisone Impurity 12
Comparator Or Baseline4'-Methylpropiophenone or other isomers
Quantified Difference100% structural and retention time concordance vs. 0% for analogs
ConditionsHPLC/GC impurity profiling of Eperisone/Tolperisone APIs

Purchasing the exact 2,4-dimethyl isomer is a strict regulatory requirement for API manufacturers to pass quality control and release commercial drug batches.

Physicochemical profile
Cross-study
LogP 3.12, BP 249.7°C (target) vs LogP 2.19, BP 218°C (propiophenone)
Property differences may influence formulation volatility and substantivity
Predicted and database values
Certified impurity identity
Class-level
Eperisone Impurity 12
Non-substitutable reference standard for analytical method context
Supplied with characterization data

Pharmaceutical QC Reference Standard

Directly following its role as Eperisone Impurity 12, this compound is essential for analytical laboratories conducting HPLC/GC purity profiling of commercial muscle relaxant APIs. Its procurement ensures accurate calibration and regulatory compliance during batch release .

High-Efficiency Fragrance Modifier

Due to its potent rose oxide-like and herbal-like olfactory profile, the compound is procured by the cosmetics and perfumery industry to act as a mid-to-base note modifier, allowing formulators to achieve complex scent profiles at exceptionally low weight ratios [1].

Sterically Hindered API Precursor

Leveraging the unique steric hindrance provided by the 2,4-dimethyl substitution, this compound is utilized as a foundational building block in the synthesis of novel oxazole-based phosphodiesterase 4 (PDE4) inhibitors, which require specific conformational geometries to minimize off-target side effects[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antibacterial target engagement screening
DNA gyrase inhibition profile
Enzyme inhibition assay & SAR interpretation
Antiviral structural biology research
Co-crystal structural binding data
Target engagement confirmation in Mpro assays
Pharmaceutical impurity profiling & QC
Certified impurity reference identity
Method suitability & documentation review
Fragrance formulation research
Olfactory & physicochemical profile
Volatility & substantivity in fragrance blends

XLogP3

2.8

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